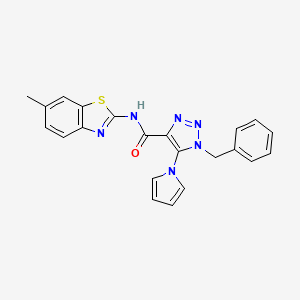

1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-pyrrol-1-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6OS/c1-15-9-10-17-18(13-15)30-22(23-17)24-20(29)19-21(27-11-5-6-12-27)28(26-25-19)14-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,24,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSNOMQIRDRJQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1798541-85-1) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.

Molecular Characteristics

- Molecular Formula : C22H18N6OS

- Molecular Weight : 430.48 g/mol

- IUPAC Name : 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Structural Features

The structure of the compound includes a benzothiazole moiety, a pyrrole ring, and a triazole group, which are known for their diverse biological activities. The presence of these heterocycles enhances the potential for interaction with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds have been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: In Vitro Efficacy

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Benzyl... | MCF7 (Breast Cancer) | 15.2 | Apoptosis induction |

| 1-Benzyl... | HeLa (Cervical Cancer) | 12.8 | Caspase activation |

Cholinesterase Inhibition

Inhibition of cholinesterases is another area where this compound shows promise. Benzothiazole derivatives have been reported to inhibit butyrylcholinesterase (BChE) more effectively than acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.

Inhibition Studies

Research indicates that derivatives with similar structures can exhibit significant inhibitory effects on cholinesterases:

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| M13 | BChE | 1.21 | 28.99 |

| M2 | AChE | 1.38 | 4.16 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzothiazole derivatives possess broad-spectrum antibacterial and antifungal activities.

Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Scientific Research Applications

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. The incorporation of the benzothiazole moiety may enhance this effect. Recent studies have shown that compounds similar to 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide demonstrate efficacy against various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .

Anti-tubercular Activity

Benzothiazole derivatives have been explored for their anti-tubercular properties. The compound may exhibit similar activity due to structural similarities with known anti-tubercular agents. In vitro studies have shown promising results for benzothiazole-based compounds against Mycobacterium tuberculosis .

Anti-cancer Potential

The triazole ring is known for its role in various anticancer therapies. Compounds containing triazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis. Preliminary studies suggest that the hybrid nature of this compound could enhance its cytotoxic effects against different cancer cell lines .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances highlighted a series of benzothiazole-triazole hybrids and their antimicrobial activities. Among these, compounds structurally related to 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

Case Study 2: Anti-tubercular Activity

In a comparative study on various benzothiazole derivatives, one compound demonstrated an IC50 value of 0.5 µM against M. tuberculosis. This suggests that modifications similar to those found in 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide could yield potent anti-tubercular agents .

Case Study 3: Cytotoxicity Against Cancer Cells

Research published in MDPI reported that triazole-containing compounds showed varied cytotoxicity across different cancer cell lines. One derivative with a similar structure was found to induce apoptosis in breast cancer cells at concentrations as low as 10 µM, indicating potential therapeutic applications for breast cancer treatment .

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The target compound’s triazole core differs from pyrazole (one fewer nitrogen atom) in , affecting electronic properties and hydrogen-bonding capacity.

- Benzothiazole in the target compound and is associated with kinase inhibition, while tetrazole in may enhance metabolic stability .

The 6-methyl group on benzothiazole (target) vs.

Synthesis :

- Click chemistry (e.g., Cu-catalyzed azide-alkyne cyclization) is common for triazole formation , while pyrazoles in rely on nucleophilic substitutions or condensations.

Research Findings and Implications

Computational and Crystallographic Insights

- Structural Refinement : Tools like SHELXL and WinGX/ORTEP enable precise determination of bond lengths and angles, critical for comparing analogs. For example, the triazole-benzothiazole bond angle in the target compound may differ from pyrazole derivatives due to nitrogen positioning .

- Hypothetical Activity : The pyrrole group’s planar structure could enhance DNA intercalation or protein binding compared to nitro or ester groups in .

Q & A

Q. What are the established synthetic routes for preparing 1-benzyl-N-(6-methyl-1,3-benzothiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, leveraging cyclization and condensation strategies. Key steps include:

- Triazole Ring Formation : Cyclization of hydrazides or carboxamide precursors using phosphorous oxychloride (POCl₃) at elevated temperatures (120°C) to form the 1,2,3-triazole core .

- Benzothiazole Integration : Substitution reactions at the 2-position of 6-methyl-1,3-benzothiazole using carboxamide intermediates under reflux conditions .

- Functionalization : Introduction of the benzyl and pyrrole moieties via nucleophilic aromatic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C=N, ~1500 cm⁻¹) functional groups .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., benzyl CH₂ at δ ~4.5–5.0 ppm, pyrrole protons at δ ~6.5–7.0 ppm) and carbon backbone .

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of benzyl or pyrrole groups) .

- Elemental Analysis : Validates purity by matching calculated vs. experimental C, H, N, S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve triazole ring formation efficiency?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (CuI for click chemistry) to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to toluene or THF .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 2.5 hours at 60–65°C vs. traditional 24-hour reflux) .

- DoE (Design of Experiments) : Apply statistical models to identify critical parameters (e.g., reagent ratios, temperature) for maximizing yield .

Q. What computational and experimental methods elucidate this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., HIV-1 protease or tumor-associated enzymes) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes (e.g., RMSD < 2 Å indicates stable binding) .

- In Vitro Binding Assays : Surface plasmon resonance (SPR) or fluorescence quenching experiments quantify binding affinity (Kd values) .

Q. How should researchers address contradictions in reported bioactivities of benzothiazole-triazole hybrids?

Methodological Answer:

- Meta-Analysis : Compare structural variations (e.g., substituents on benzothiazole vs. triazole) across studies to correlate activity trends .

- Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., cell lines, incubation times) to minimize variability .

- Target Selectivity Profiling : Use kinase or protease panels to distinguish specific vs. off-target effects .

Q. What strategies enhance the solubility of this compound for in vitro assays?

Methodological Answer:

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) or cyclodextrin inclusion complexes to improve aqueous solubility .

- pH Adjustment : Protonate/deprotonate ionizable groups (e.g., carboxamide) by buffering solutions to physiological pH (7.4) .

- Salt Formation : Synthesize hydrochloride or sodium salts to increase polarity without altering bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.